molecular formula C48H36N4O4Zn B14911258 [5,10,15,20-tetrakis(4-methoxyphenyl)porphyrinato(2-)-kappa~4~N~21~,N~22~,N~23~,N~24~]zinc

[5,10,15,20-tetrakis(4-methoxyphenyl)porphyrinato(2-)-kappa~4~N~21~,N~22~,N~23~,N~24~]zinc

Cat. No.: B14911258
M. Wt: 798.2 g/mol
InChI Key: JVTZUBSRLYIOOA-UHFFFAOYSA-N
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Description

(SP-4-1)-[5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinato(2-)- is a porphyrin derivative, a class of macrocyclic compounds known for their extensive applications in various fields. Porphyrins are characterized by their large, conjugated ring systems, which allow them to absorb light and participate in electron transfer reactions. This particular compound is notable for its four methoxyphenyl groups attached to the porphyrin core, which can influence its chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (SP-4-1)-[5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinato(2-)- typically involves the condensation of pyrrole with 4-methoxybenzaldehyde under acidic conditions to form the porphyrin macrocycle. The reaction is often carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the formation of the macrocyclic structure. The resulting porphyrin is then purified through column chromatography or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to increase yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and can lead to more efficient production processes .

Chemical Reactions Analysis

Types of Reactions

(SP-4-1)-[5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinato(2-)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or toluene .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of metalloporphyrins, while substitution reactions can yield a wide range of functionalized porphyrins .

Mechanism of Action

The mechanism by which (SP-4-1)-[5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinato(2-)- exerts its effects involves its ability to absorb light and participate in electron transfer reactions. The compound’s large conjugated ring system allows it to absorb light in the visible region, which can excite electrons to higher energy states. These excited electrons can then participate in various chemical reactions, such as the generation of reactive oxygen species in photodynamic therapy .

Properties

Molecular Formula

C48H36N4O4Zn

Molecular Weight

798.2 g/mol

IUPAC Name

zinc;5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide

InChI

InChI=1S/C48H36N4O4.Zn/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31;/h5-28H,1-4H3;/q-2;+2

InChI Key

JVTZUBSRLYIOOA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)[N-]3.[Zn+2]

Origin of Product

United States

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